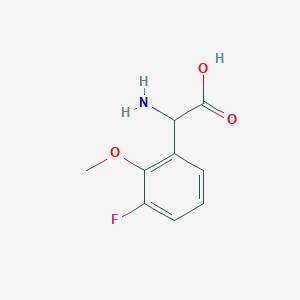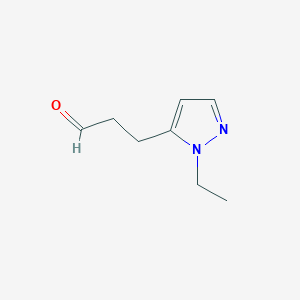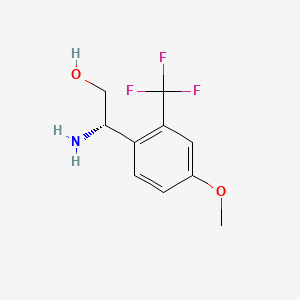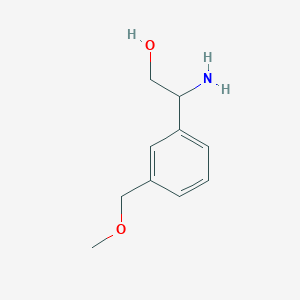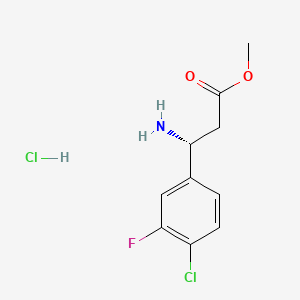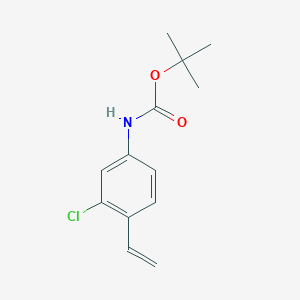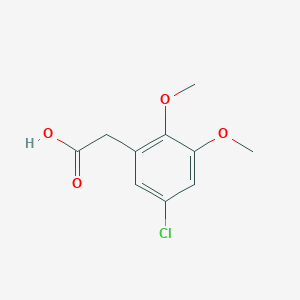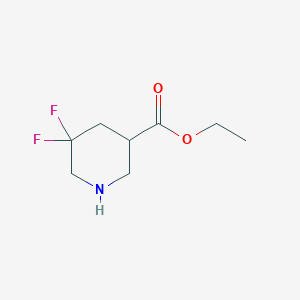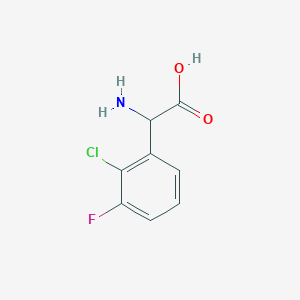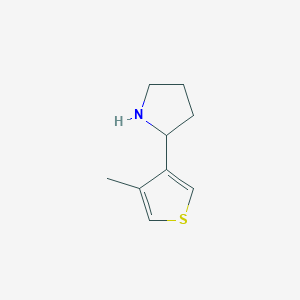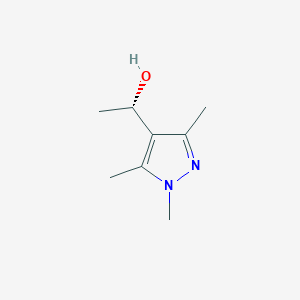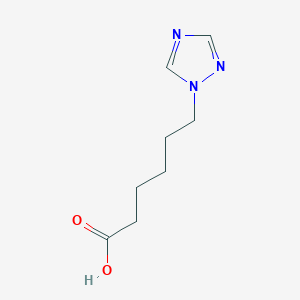
6-(1h-1,2,4-Triazol-1-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-1,2,4-Triazol-1-yl)hexanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with 1H-1,2,4-triazole. One common method includes the use of coupling agents to facilitate the formation of the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to promote the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the hexanoic acid chain.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the hexanoic acid chain are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
6-(1H-1,2,4-Triazol-1-yl)hexanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: A simpler compound with similar biological activity.
6-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-(4-(trifluoromethyl)phenyl)hexan-1-one: A derivative with additional functional groups that enhance its activity.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)hexanoic acid is unique due to its specific combination of a triazole ring and a hexanoic acid chain, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in different fields .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C8H13N3O2/c12-8(13)4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5H2,(H,12,13) |
Clé InChI |
HBHRGDCHIHHVCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


